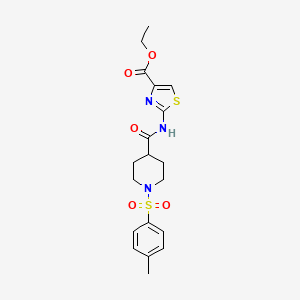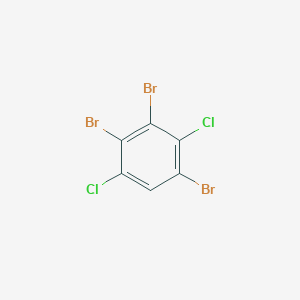
1,3,4-Tribromo-2,5-dichlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Tribromo-2,5-dichlorobenzene (TBDCB) is a halogenated aromatic compound with the chemical formula C6HBr3Cl2 . It has a molecular weight of 383.69 .
Synthesis Analysis
While there is no direct synthesis process available for this compound, a related compound, 2,4,6-Tribromobenzene-1,3,5-tricarboxaldehyde, can be efficiently prepared in two reaction steps from 1,3,5-tribromobenzene .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with three bromine atoms and two chlorine atoms attached .
Scientific Research Applications
Synthesis and Chemical Properties
1,3,4-Tribromo-2,5-dichlorobenzene has been utilized in various synthetic applications. For instance, Rot et al. (2000) demonstrated the synthesis of polystannylated benzene derivatives from 1,3,5-tribromo- and 1,2,4,5-tetrabromobenzene, which were then converted to tris- and tetrakis(chloromercurio)benzenes. Their study also explored the spectral properties of these new compounds (Rot et al., 2000). Additionally, Chapyshev and Chernyak (2013) investigated the azidation of 1,3,5-tribromo-2,4,6-trifluorobenzene, leading to the formation of various triazidobenzenes, potentially useful in polymer chemistry and organic synthesis (Chapyshev & Chernyak, 2013).
Electrochemical Studies
Mubarak and Peters (1997) conducted electrochemical studies on di-, tri-, and tetrahalobenzenes, including 1,2,4,5-tetrabromobenzene, revealing interesting aspects of their electrochemical reduction behavior (Mubarak & Peters, 1997).
Thermodynamic Investigations
In thermodynamic research, the heat capacities of related compounds like 1,3,5-tribromobenzene were measured by Linde et al. (2005), providing critical data for understanding their thermodynamic functions (Linde et al., 2005).
Environmental and Catalytic Studies
Environmental studies, such as those by Morita (1977) and Bosma et al. (1988), have explored the presence and transformation of chlorinated benzenes, including trichlorobenzenes, in various environments. These studies highlight the ecological impact and biodegradation processes of these compounds (Morita, 1977) (Bosma et al., 1988). Also, research by Krishnamoorthy et al. (2000) on the catalytic oxidation of dichlorobenzene and related compounds over various metal oxides offers insights into potential industrial applications (Krishnamoorthy et al., 2000).
Crystal Structure Analysis
Crystallographic data for compounds similar to 1,3,5-tribromobenzene, such as 1,3,5-trichlorobenzene, were reported by Belaaraj et al. (1984), providing valuable information on their structural properties (Belaaraj et al., 1984).
Advanced Oxidation Processes
Research on advanced oxidation processes like photocatalysis and sonolysis, as explored by Selli et al. (2008), offers insights into the degradation mechanisms of chlorobenzenes in environmental contexts (Selli et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1,3,4-Tribromo-2,5-dichlorobenzene are not well-documented in the literature. This compound is a derivative of benzene, which is known to interact with various biological molecules. The specific targets for this compound remain to be identified .
Mode of Action
As a benzene derivative, it may undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring . .
properties
IUPAC Name |
1,3,4-tribromo-2,5-dichlorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr3Cl2/c7-2-1-3(10)4(8)5(9)6(2)11/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDXHIDUWUOGDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)Br)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr3Cl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-8-(2-fluorophenyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2900097.png)
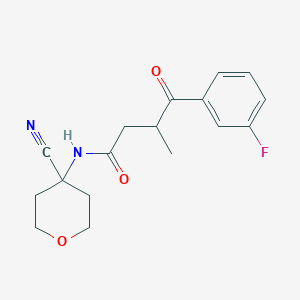
![benzyl 2-((7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)thio)acetate](/img/structure/B2900102.png)
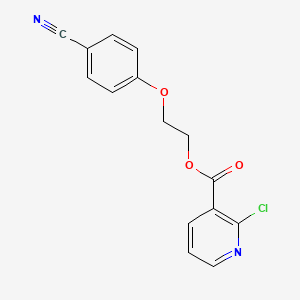
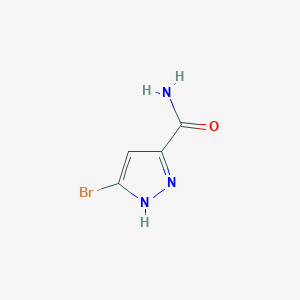


![2-[1-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2900111.png)
![Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2900112.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide](/img/structure/B2900113.png)
![7-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-1-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2900115.png)


